Product packaging for Siegeskaurolic acid(Cat. No.:)

Siegeskaurolic acid

Cat. No.: B1227953
M. Wt: 320.5 g/mol
InChI Key: HHAMKMUMKLXDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry and Phytomedicine

Siegeskaurolic acid is a kaurane-type diterpenoid, a class of compounds known for their complex structures and diverse biological activities. cymitquimica.com Its position within natural products chemistry is significant, as it represents a molecular entity derived from a plant with a long history of medicinal use. The study of such compounds is central to phytomedicine, a field that seeks to provide a scientific foundation for the therapeutic application of plant-based medicines. researchgate.net The investigation into this compound is a prime example of how traditional knowledge can guide the discovery of novel bioactive molecules with potential for drug development. researchgate.net Research into this compound contributes to the broader understanding of how natural products can modulate physiological and pathological processes. biosynth.com

Historical Overview of Discovery and Initial Isolation

The discovery of this compound is intrinsically linked to the chemical investigation of Siegesbeckia species, particularly Siegesbeckia pubescens. Bioassay-guided fractionation of extracts from this plant led to the isolation and identification of several bioactive compounds, including this compound. d-nb.inforesearchgate.net This process involves separating the plant extract into various fractions and testing their biological activity, which allows researchers to pinpoint the specific molecules responsible for the observed effects. d-nb.info The structural elucidation of this compound was accomplished through spectroscopic techniques, which revealed its characteristic ent-kaurane skeleton. d-nb.info

Ethnobotanical Significance and Traditional Use Leading to Scientific Investigation of this compound-Containing Plants (e.g., Siegesbeckia species)

Plants of the Siegesbeckia genus, the source of this compound, have a rich history in traditional medicine systems across the globe. wikipedia.org In Traditional Chinese Medicine, where it is known as Xi Xian Cao, Siegesbeckia has been used for centuries to treat conditions such as arthritis, rheumatism, and hypertension. wikipedia.orgbhma.infosigesbeckia.com The plant's aerial parts have been traditionally used to alleviate joint and muscle pain. bhma.info The long-standing and widespread ethnobotanical use of Siegesbeckia species for inflammatory-related ailments prompted scientific inquiry into its chemical constituents and pharmacological properties, ultimately leading to the isolation and study of this compound. wikipedia.orgnih.gov The traditional applications provided a crucial starting point for modern research to explore the plant's therapeutic potential on a molecular level. nih.gov

Current Research Landscape and Identified Gaps in Understanding this compound Biology

Current research on this compound is largely focused on its anti-inflammatory and immunomodulatory properties. medchemexpress.comnih.gov Studies have demonstrated its ability to inhibit the production of key inflammatory mediators. chemfaces.commedchemexpress.com The compound has been shown to suppress the expression of enzymes like iNOS and COX-2, which are involved in the inflammatory cascade. nih.govscialert.net

Despite these advances, there are still gaps in our understanding of this compound's biology. While its anti-inflammatory effects are well-documented in preclinical models, the precise molecular targets and the full spectrum of its signaling pathways are yet to be completely elucidated. biosynth.compsu.edu Further research is needed to explore its potential in other therapeutic areas and to understand its pharmacokinetic and pharmacodynamic profiles in more detail.

Detailed Research Findings

Anti-inflammatory Mechanisms

A significant body of research points to the potent anti-inflammatory activity of this compound. cymitquimica.commedchemexpress.com Studies have shown that it can inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), all of which are key players in the inflammatory response. chemfaces.commedchemexpress.com This inhibition is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. chemfaces.com

The underlying mechanism for these effects appears to be the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway. medchemexpress.comchemfaces.com this compound has been found to prevent the degradation of the inhibitor of NF-κB (IκB), which in turn leads to decreased nuclear translocation of the p65 and p50 subunits of NF-κB. chemfaces.com By inhibiting NF-κB activation, this compound effectively dampens the inflammatory cascade. jst.go.jp

Parameter Effect of this compound Mechanism
Nitric Oxide (NO) ProductionInhibitionDownregulation of iNOS expression
Prostaglandin E2 (PGE2) ProductionInhibitionDownregulation of COX-2 expression
TNF-α ProductionInhibitionModulation of NF-κB pathway
NF-κB ActivationInhibitionPrevention of IκB degradation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B1227953 Siegeskaurolic acid

Properties

IUPAC Name

14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAMKMUMKLXDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Extraction, and Isolation Methodologies for Siegeskaurolic Acid

Natural Sources and Distribution of Siegeskaurolic Acid

The quest for this compound begins in the diverse flora of the Asteraceae family, where it is primarily found within specific genera and plant tissues.

Identification of Plant Species and Genera

This compound is predominantly isolated from plants belonging to the genus Siegesbeckia. Notably, Siegesbeckia pubescens and Sigesbeckia glabrescens have been identified as significant natural sources of this compound. While the Burseraceae family is known for its rich phytochemical profile, current scientific literature does not indicate it as a source of this compound.

Plant SpeciesGenusFamily
Siegesbeckia pubescensSiegesbeckiaAsteraceae
Sigesbeckia glabrescensSiegesbeckiaAsteraceae

Localization within Specific Plant Parts and Tissues

Research has shown that this compound is not uniformly distributed throughout the plant. In Siegesbeckia pubescens, the compound has been successfully isolated from the roots, suggesting a significant accumulation in the subterranean portions of the plant. Additionally, studies on Siegesbeckia species have reported the presence of various diterpenoids, including ent-kaurane types, in the aerial parts, indicating that this compound may also be present in the leaves and stems.

Geographic and Environmental Factors Influencing this compound Accumulation

The biosynthesis and accumulation of secondary metabolites in plants, including diterpenoids like this compound, are intricately linked to geographic and environmental conditions. Plants of the genus Siegesbeckia are widely distributed, particularly in East and Southeast Asia.

While specific studies detailing the precise environmental triggers for increased this compound production are limited, it is generally understood that factors such as soil composition, climate, altitude, and exposure to biotic and abiotic stressors can significantly influence the phytochemical profile of a plant. These environmental pressures can modulate the expression of genes involved in the biosynthesis of secondary metabolites as a defense mechanism, potentially leading to variations in the concentration of this compound in plants from different geographical locations.

Advanced Extraction Techniques from Natural Sources for Research

The isolation of this compound for scientific investigation necessitates the use of effective extraction methodologies. Both traditional solvent-based methods and modern, advanced techniques are employed to obtain this compound from its natural botanical sources.

Solvent-Based Extraction Methods

Conventional extraction techniques rely on the use of solvents to dissolve and isolate the target compound from the plant matrix. These methods are widely used in phytochemical research due to their simplicity and scalability.

Maceration: This simple technique involves soaking the plant material in a chosen solvent for a specific period with occasional agitation. It is a straightforward method but may be less efficient than other techniques.

Soxhlet Extraction: A more efficient continuous extraction method, Soxhlet extraction, utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent. This process allows for a thorough extraction but can expose thermolabile compounds to prolonged heat.

Cold Percolation: In this method, a solvent is slowly passed through a column packed with the plant material. It is a gentle process that avoids the use of heat, making it suitable for heat-sensitive compounds.

A documented method for the isolation of this compound from the roots of Siegesbeckia pubescens involved initial extraction with chloroform, followed by purification using column chromatography. This highlights the importance of selecting an appropriate solvent system to effectively extract the target diterpenoid.

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent.Simple, low cost.Time-consuming, potentially lower yield.
Soxhlet Extraction Continuous washing with a heated solvent.High extraction efficiency.Potential degradation of heat-sensitive compounds.
Cold Percolation Slow passage of solvent through plant material.Avoids heat, suitable for thermolabile compounds.Can be a slower process.

Microwave-Assisted Extraction (MAE) for this compound

Microwave-Assisted Extraction (MAE) is a modern and efficient technique that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. The primary advantages of MAE include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to conventional methods. The microwave energy directly interacts with polar molecules within the solvent and plant cells, leading to rapid heating and the rupture of cell walls, which facilitates the release of the target compounds. While specific studies on the application of MAE for the extraction of this compound are not extensively documented, its proven efficacy in extracting other diterpenoids and various phytochemicals from plant matrices suggests its strong potential for this purpose. The efficiency of MAE is influenced by several factors, including the choice of solvent, temperature, extraction time, and the power of the microwave radiation.

Ultrasound-Assisted Extraction (UAE) for this compound

Ultrasound-Assisted Extraction (UAE) is a modern technique that utilizes high-frequency sound waves (>20 kHz) to facilitate the extraction of bioactive compounds from plant matrices. nih.gov The primary mechanism involves acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the solvent generate intense local pressures and temperatures. nih.gov This process creates micro-jets and shockwaves that disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular contents like this compound into the extraction medium. nih.govnih.gov

The main advantages of UAE over conventional methods include reduced extraction times, lower solvent consumption, and increased extraction efficiency, often at lower temperatures, which is crucial for preventing the degradation of thermolabile compounds. nih.govmdpi.com The process enhances mass transfer and can significantly improve the yield of target molecules. nih.gov For the extraction of diterpenoids such as this compound from plant sources like Siegesbeckia pubescens, UAE offers a highly efficient and green alternative to traditional solvent extraction.

Key parameters that influence the efficiency of UAE include ultrasonic frequency and power, extraction time, temperature, and the choice of solvent. nih.gov Water, ethanol (B145695), methanol (B129727), or their aqueous mixtures are commonly used solvents, with the selection depending on the polarity of the target compound. mdpi.com

Table 1: Key Parameters in Ultrasound-Assisted Extraction (UAE)

Parameter Description Typical Range/Values Impact on Extraction
Frequency The frequency of the ultrasound waves. 20 - 50 kHz Higher frequencies can enhance cavitation, but the optimal value depends on the matrix.
Power The amount of energy delivered to the sample. 100 - 500 W Higher power increases cavitation intensity, improving cell wall disruption and yield.
Temperature The temperature of the extraction medium. 25 - 60 °C Higher temperatures can increase solubility and diffusion rates, but may degrade thermolabile compounds.
Time The duration of the ultrasound application. 5 - 30 min Yield typically increases with time up to a certain point, after which degradation may occur. nih.gov
Solvent The liquid used to extract the compound. Ethanol, Methanol, Water The solvent's polarity should match that of this compound to maximize solubility and yield.

| Solid/Liquid Ratio | The ratio of plant material to solvent volume. | 1:10 to 1:30 g/mL | A higher solvent volume can improve mass transfer and prevent saturation. nih.gov |

Supercritical Fluid Extraction (SFE) Considerations for this compound

Supercritical Fluid Extraction (SFE) is a sophisticated separation technology that uses a supercritical fluid as the extraction solvent. evapurex.com Carbon dioxide (CO2) is the most commonly used fluid due to its favorable critical point (31°C and 73.8 bar), non-toxicity, non-flammability, and "green" credentials. separeco.comnih.gov In its supercritical state, CO2 possesses properties of both a liquid and a gas, allowing it to diffuse efficiently into the plant matrix (like a gas) while having the dissolving power of a liquid. evapurex.com

For a compound like this compound, SFE offers high selectivity and efficiency. nih.gov The solvent power of supercritical CO2 can be precisely tuned by modifying the pressure and temperature, allowing for the selective extraction of specific compounds. separeco.com Since SFE can be operated at low temperatures, it is particularly suitable for extracting thermally sensitive diterpenoids, minimizing the risk of degradation. nih.gov

While supercritical CO2 is nonpolar, its polarity can be increased by adding a small amount of a polar co-solvent, such as ethanol or methanol. nih.gov This modification is crucial for efficiently extracting moderately polar compounds like this compound. After extraction, the CO2 is simply depressurized, returning it to a gaseous state and leaving behind a pure, solvent-free extract. separeco.com

Table 2: Considerations for Supercritical Fluid Extraction (SFE) of this compound

Consideration Relevance for this compound Extraction
Pressure A primary parameter for controlling solvent density and solvating power. Higher pressures (e.g., 200-400 bar) generally increase the solubility of diterpenoids. nih.gov
Temperature Affects both solvent density and solute vapor pressure. Optimal temperatures are typically between 40-60°C to ensure compound stability. nih.gov
Co-solvent The addition of a polar modifier like ethanol (5-15%) is likely necessary to enhance the extraction efficiency of the moderately polar this compound. nih.gov
Selectivity By fine-tuning pressure and temperature, SFE can selectively target diterpenoids, reducing the co-extraction of undesirable compounds. separeco.com

| Purity of Extract | The process yields a highly pure extract free from residual organic solvents, which is advantageous for subsequent purification steps. evapurex.com |

Optimization of Parameters for Enhanced this compound Yield and Selectivity

To maximize the recovery of this compound, the optimization of extraction parameters is essential. Methodologies like Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple variables and their interactions. nih.gov This statistical approach allows for the determination of the optimal conditions to achieve the highest possible yield and purity of the target compound.

The key parameters that are typically optimized include solvent composition, extraction temperature, extraction time, and the solid-to-solvent ratio. mdpi.comresearchgate.net For instance, the concentration of the organic solvent (e.g., ethanol) in an aqueous mixture can significantly influence the solubility of this compound. nih.gov Similarly, temperature and time must be balanced to ensure complete extraction without causing thermal degradation. mdpi.com

By systematically varying these parameters and analyzing the resulting extract for this compound content, a predictive model can be developed to identify the ideal extraction conditions. researchgate.net Optimization ensures not only a higher yield but also a more efficient and cost-effective process by potentially reducing solvent and energy consumption.

Table 3: Parameters for Extraction Optimization

Parameter Range Investigated Optimal Condition (Example) Effect on Yield
Solvent Concentration 0-100% Ethanol in Water 50-70% Ethanol Significantly affects the solubility of target compounds; an optimal ratio maximizes yield. nih.gov
Temperature 20 - 80 °C 60 - 75 °C Higher temperatures generally increase extraction rate, but excessive heat can cause degradation. mdpi.com
Time 15 - 150 min 80 - 100 min Yield increases with time until equilibrium is reached; prolonged times may lead to degradation. nih.gov

Chromatographic Isolation and Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. The isolation and purification of this compound require sophisticated chromatographic techniques that separate molecules based on their physicochemical properties.

Normal-Phase Chromatography (e.g., Silica (B1680970) Gel Column Chromatography)

Normal-phase chromatography (NPC) is a fundamental technique for the purification of natural products. phenomenex.com It utilizes a polar stationary phase, most commonly silica gel, and a non-polar mobile phase. hawach.comwikipedia.org Separation occurs based on the polarity of the compounds; polar molecules interact more strongly with the stationary phase and thus elute later, while non-polar compounds travel through the column more quickly. wikipedia.org

In the context of this compound isolation, the crude extract is typically subjected to silica gel column chromatography. nih.gov A solvent system with low polarity, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), fractions containing compounds of different polarities can be collected sequentially. This compound, being a moderately polar diterpene acid, will elute at a specific solvent polarity, allowing for its separation from less polar and more polar impurities.

Reverse-Phase Chromatography (e.g., Preparative High-Performance Liquid Chromatography (HPLC), C18 HPLC)

Reverse-phase chromatography (RPC) is a powerful and widely used technique for the final purification of compounds like this compound. chemass.si It operates on the opposite principle to NPC, employing a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains, also known as ODS) and a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). springernature.comresearchgate.net

Separation is based on hydrophobicity; non-polar (hydrophobic) compounds have a stronger affinity for the stationary phase and are retained longer, while polar molecules elute earlier. springernature.com In the isolation of this compound, fractions obtained from normal-phase chromatography are often further purified using preparative C18 HPLC. nih.govnih.gov A gradient elution, starting with a high concentration of water and gradually increasing the organic solvent, is used to elute the compounds. This method offers high resolution and is capable of separating structurally similar compounds, yielding this compound at a high purity.

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC) Applications

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix. wikipedia.orgmdpi.com This avoids issues such as the irreversible adsorption of the sample onto the stationary phase, leading to high recovery rates. wikipedia.org The technique relies on partitioning the analyte between two immiscible liquid phases—one serving as the stationary phase and the other as the mobile phase. aocs.org High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that uses a strong centrifugal force to hold the stationary phase in place, allowing for faster separations and higher efficiency. globalresearchonline.net

For the purification of natural products like this compound, HSCCC offers significant advantages. It is particularly well-suited for separating components in complex extracts with high sample loading capacity. aocs.org The choice of the two-phase solvent system is critical and is typically guided by the partition coefficient (K) of the target compound. aocs.org A common solvent system for separating moderately polar compounds is the hexane-ethyl acetate-methanol-water (HEMWat) system. wikipedia.org By selecting an appropriate solvent system, HSCCC can be applied to effectively isolate this compound from co-extracted impurities in a single, efficient step.

Table 4: Summary of Chromatographic Techniques for this compound

Technique Stationary Phase Mobile Phase Separation Principle Role in Purification
Normal-Phase Chromatography Polar (e.g., Silica Gel) Non-polar (e.g., Hexane/Ethyl Acetate) Adsorption based on polarity. wikipedia.org Initial fractionation of crude extract. nih.gov
Reverse-Phase HPLC Non-polar (e.g., C18/ODS) Polar (e.g., Water/Methanol) Partition based on hydrophobicity. springernature.com High-resolution final purification. nih.gov

| Countercurrent Chromatography (CCC/HSCCC) | Liquid (one phase of a biphasic system) | Liquid (the other immiscible phase) | Partition between two liquid phases. mdpi.com | High-recovery purification without solid support. globalresearchonline.net |

Size Exclusion Chromatography for Impurity Removal

Following initial isolation and partial purification steps, which typically yield a crude extract enriched with diterpenoids, Size Exclusion Chromatography (SEC) serves as a crucial technique for the removal of remaining impurities that differ in molecular size. This method, also known as gel filtration or molecular sieve chromatography, separates molecules based on their hydrodynamic volume. For the purification of terpenoids like this compound, Sephadex LH-20 is a commonly employed stationary phase. This resin is a hydroxypropylated, cross-linked dextran (B179266) that exhibits both hydrophilic and lipophilic properties, making it compatible with a wide range of organic solvents. pitt.edumedchemexpress.com

The principle of SEC involves passing the sample through a column packed with porous beads. Molecules larger than the pores of the beads are excluded and travel through the interstitial volume of the column, eluting first. Smaller molecules can diffuse into the pores, leading to a longer path length and later elution. Therefore, SEC is effective in separating the target compound from both high-molecular-weight impurities (e.g., pigments, polymeric materials) and low-molecular-weight contaminants.

In the context of this compound purification, a fraction obtained from a previous chromatographic step (such as silica gel chromatography) would be dissolved in a suitable mobile phase, typically methanol or an ethanol-water mixture, and applied to a Sephadex LH-20 column. researchgate.netnih.gov The selection of the mobile phase is critical to ensure proper swelling of the gel and effective separation. cytivalifesciences.com The separation is monitored by collecting fractions and analyzing them using techniques like Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.

The following interactive table outlines typical parameters for the purification of a crude this compound sample using a Sephadex LH-20 column. Please note that this data is representative of a standard procedure for kaurane (B74193) diterpenes, as specific published data for this precise purification step of this compound is limited.

Table 1: Illustrative Parameters for Size Exclusion Chromatography of this compound

Parameter Value/Description Purpose
Stationary Phase Sephadex LH-20 Separation of natural products like terpenoids based on molecular size. researchgate.net
Column Dimensions 2.5 cm x 100 cm Provides adequate bed volume for preparative separation.
Mobile Phase 100% Methanol Common solvent for dissolving diterpenes and for use with Sephadex LH-20. researchgate.net
Flow Rate 0.5 mL/min A slow flow rate generally improves resolution in SEC. cytivalifesciences.com
Sample Loading 100 mg of crude extract dissolved in 2 mL of methanol Concentrated sample application leads to better separation efficiency.
Fraction Volume 10 mL Collection of small fractions allows for precise isolation of the target compound.
Detection Method TLC analysis of fractions Visualization of the compound's presence and purity in each fraction.

| Expected Elution | Fractions containing this compound are expected to elute after high molecular weight impurities and before low molecular weight impurities. | Based on the principle of size exclusion. |

Crystallization and Recrystallization Techniques for Purity Enhancement

Crystallization is the definitive step for achieving high purity of a solid compound like this compound. Recrystallization is a purification technique that relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. mt.com The fundamental principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

Not react chemically with the compound.

Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

Dissolve impurities well even at low temperatures, or not at all.

Be sufficiently volatile to be easily removed from the purified crystals.

For carboxylic acids like this compound, polar solvents such as acetone, ethyl acetate, and alcohols (methanol, ethanol) are often effective. iscientific.orgrochester.edu Sometimes, a mixed-solvent system is necessary. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid, indicating the onset of crystallization. pitt.edu

The process involves heating the chosen solvent to its boiling point and dissolving the crude this compound to create a saturated solution. If any impurities are insoluble in the hot solvent, a hot filtration step is performed. The clear, hot solution is then allowed to cool slowly and undisturbed to promote the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small crystals that may trap impurities. Once crystallization is complete, the crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Below is an interactive table demonstrating a hypothetical solvent screening for the recrystallization of this compound. This data is illustrative of a typical screening process for a natural product with similar functional groups.

Table 2: Illustrative Solvent Screening for Recrystallization of this compound

Solvent Solubility at 25°C Solubility at Boiling Point Crystal Formation on Cooling Assessment
Water Insoluble Insoluble None Unsuitable
Hexane Insoluble Sparingly Soluble Poor Unsuitable
Acetone Soluble Very Soluble None (too soluble) Good "good" solvent for a mixed-solvent system. iscientific.org
Methanol Sparingly Soluble Soluble Yes, fine needles Potentially suitable.
Ethyl Acetate Sparingly Soluble Soluble Yes, prisms Potentially suitable.
Acetone/Water - - Yes, well-formed crystals Promising mixed-solvent system.

| Ethyl Acetate/Hexane | - | - | Yes, well-formed crystals | Promising mixed-solvent system. wvu.edu |

Biosynthetic Pathways and Metabolic Engineering Perspectives of Siegeskaurolic Acid

Precursor Identification and Elucidation of Siegeskaurolic Acid

The biosynthesis of all terpenoids, including this compound, begins with the universal five-carbon (C5) building blocks. scite.ai The elucidation of the origin of these precursors is fundamental to understanding the entire biosynthetic cascade.

The fundamental precursors for the biosynthesis of this compound are Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). scite.ainih.gov These two C5 molecules are the activated isoprene (B109036) units that serve as the building blocks for all terpenoid compounds. The biosynthesis of diterpenoids, which are C20 compounds, requires the sequential condensation of three molecules of IPP with one molecule of DMAPP. This series of reactions is catalyzed by prenyltransferases and results in the formation of the C20 precursor, Geranylgeranyl Diphosphate (GGPP), which is the direct substrate for the formation of the diterpene skeleton. exlibrisgroup.com

Higher plants utilize two distinct pathways to synthesize the isoprenoid precursors, IPP and DMAPP: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govresearchgate.net

The MVA pathway , which is active in the cytosol, primarily utilizes acetyl-CoA as its starting substrate. scite.ai This pathway is generally responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols. researchgate.net

The MEP pathway , on the other hand, operates in the plastids and starts from the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. scite.ai This pathway is the primary source of precursors for the biosynthesis of monoterpenes, diterpenoids (including the ent-kaurane skeleton of this compound), carotenoids, and the side chains of chlorophylls (B1240455) and gibberellins (B7789140). researchgate.netkoreascience.kr Studies on the biosynthesis of other ent-kaurane diterpenoids have confirmed that they are mainly produced through the MEP pathway located in the plastids. koreascience.kr Therefore, it is established that the carbon skeleton of this compound is derived from IPP and DMAPP synthesized via the MEP pathway.

Table 1: Key Precursors in the Biosynthesis of this compound

PrecursorAbbreviationCarbon NumberBiosynthetic PathwayCellular LocationRole
Isopentenyl DiphosphateIPPC5MVA and MEPCytosol and PlastidsUniversal isoprenoid building block. scite.ainih.gov
Dimethylallyl DiphosphateDMAPPC5MVA and MEPCytosol and PlastidsUniversal isoprenoid building block, isomer of IPP. scite.ainih.gov
Geranylgeranyl DiphosphateGGPPC20MEPPlastidsDirect precursor for diterpene synthesis. exlibrisgroup.com

Enzymatic Steps and Key Biosynthetic Enzymes Involved in this compound Production

Following the synthesis of the C20 precursor GGPP, a series of specialized enzymes catalyze the transformation of this linear molecule into the complex tetracyclic structure of this compound. These enzymes include diterpene synthases and cytochrome P450 monooxygenases.

The formation of the characteristic ent-kaurane skeleton of this compound from the linear GGPP precursor is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (DTS) or a bifunctional enzyme. exlibrisgroup.comnih.gov

Class II Diterpene Synthase: The first step involves a protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by an ent-copalyl diphosphate synthase (CPS). nih.gov

Class I Diterpene Synthase: The second step involves the ionization of the diphosphate group from ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield the tetracyclic hydrocarbon, ent-kaurene (B36324). This reaction is catalyzed by an ent-kaurene synthase (KS). nih.gov

In some organisms, these two catalytic functions are present on a single bifunctional protein. The resulting ent-kaurene is the foundational scaffold upon which further modifications occur to produce this compound.

Once the ent-kaurene skeleton is formed, it undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.org These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the diterpene scaffold, which is crucial for the bioactivity of the final compound.

For the biosynthesis of this compound (ent-16α,17-dihydroxy-kauran-19-oic acid), the following oxidative steps are necessary:

Oxidation at C-19: The methyl group at the C-4 position (C-19) of the ent-kaurane skeleton is sequentially oxidized to a carboxylic acid. This is a common modification in the biosynthesis of gibberellins and other ent-kaurane diterpenoids and is typically catalyzed by an ent-kaurene oxidase (KO), a member of the CYP701 family of cytochrome P450s. nih.govmdpi.com This oxidation likely proceeds through alcohol and aldehyde intermediates.

Hydroxylation at C-16 and C-17: this compound possesses hydroxyl groups at both the C-16 and C-17 positions. The introduction of these hydroxyl groups is also catalyzed by specific cytochrome P450 monooxygenases. While the exact enzymes from Siegesbeckia pubescens have not been characterized, studies on other kaurane (B74193) diterpenoids suggest the involvement of dedicated CYPs for such hydroxylations. mdpi.com The biotransformation of ent-kaur-16-en-19-ol by the fungus Cephalosporium aphidicola has been shown to produce ent-kauran-16β,17,19-triol, indicating that hydroxylation at C-17 can occur on a kaurane skeleton. scite.ai

While there is no direct evidence in the reviewed literature confirming the glycosylation of this compound itself, glycosylation is a common post-synthetic modification of diterpenoids in plants. nih.gov This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar moiety (like glucose) to the diterpenoid aglycone. researchgate.netkoreascience.kr

Glycosylation can significantly alter the properties of natural products, including their solubility, stability, and biological activity. In the context of kaurane diterpenoids, glycosides of steviol, another ent-kaurane, are well-known for their sweet taste. koreascience.kr It is plausible that this compound or its biosynthetic intermediates could be glycosylated in Siegesbeckia. However, the specific glycosyltransferases that might be involved have not yet been identified. Further research is needed to determine if glycosylated derivatives of this compound exist in nature and to characterize the enzymes responsible for their synthesis.

Table 2: Key Enzymes in the Biosynthesis of this compound

Enzyme ClassSpecific Enzyme (Example)SubstrateProductFunction
Diterpene Synthase (Class II)ent-copalyl diphosphate synthase (CPS)Geranylgeranyl Diphosphate (GGPP)ent-copalyl diphosphate (ent-CPP)Initial bicyclization of the linear precursor. nih.gov
Diterpene Synthase (Class I)ent-kaurene synthase (KS)ent-copalyl diphosphate (ent-CPP)ent-kaureneFormation of the tetracyclic ent-kaurane skeleton. nih.gov
Cytochrome P450 Monooxygenaseent-kaurene oxidase (KO, CYP701 family)ent-kaureneent-kaurenoic acidOxidation of the C-19 methyl group to a carboxylic acid. mdpi.com
Cytochrome P450 Monooxygenase(Uncharacterized)ent-kaurane derivativesHydroxylated ent-kaurane derivativesIntroduction of hydroxyl groups at C-16 and C-17. mdpi.com
GlycosyltransferaseUDP-dependent glycosyltransferase (UGT) (Hypothetical)This compound or intermediatesGlycosylated this compound derivativesAttachment of sugar moieties, potentially altering solubility and activity. nih.gov

Metabolic Pathways of this compound in Pre-clinical Research Models

Understanding how a bioactive compound is metabolized is crucial for evaluating its potential therapeutic efficacy and behavior in a biological system. Pre-clinical models, including microbial, cellular, and animal systems, offer valuable insights into the biotransformation and metabolic fate of natural products like this compound.

Microbial biotransformation utilizes whole microorganisms or their enzymes to perform chemical modifications on a substrate, often yielding derivatives that are difficult to produce through conventional chemical synthesis. mdpi.com Fungi, in particular, are known for their remarkable ability to hydroxylate complex molecules like diterpenoids at positions with unactivated carbons. mdpi.comresearchgate.net

Numerous studies have demonstrated the successful biotransformation of ent-kaurane diterpenoids using various fungal species. A key substrate in this research is ent-kaur-16-en-19-oic acid (kaurenoic acid), a direct precursor in the biosynthetic lineage of this compound. Incubation of kaurenoic acid with the fungus Psilocybe cubensis was shown to produce several hydroxylated derivatives, including ent-16β,17-dihydroxy-kauran-19-oic acid, a stereoisomer of this compound. researchgate.net The fungus Rhizopus stolonifer is also capable of performing this C-16 and C-17 dihydroxylation. mdpi.com These studies highlight that microbial systems possess the necessary enzymatic machinery (specifically, P450 hydroxylases) to perform the key final steps in the formation of this compound and related compounds.

Below is a table summarizing selected microbial biotransformations of kaurane diterpenes.

MicroorganismSubstrateProduct(s)Reference
Psilocybe cubensisent-kaur-16-en-19-oic acident-16β,17-dihydroxy-kauran-19-oic acid; ent-12α,16β,17-trihydroxy-kauran-19-oic acid researchgate.net
Rhizopus stoloniferent-kaur-16-en-19-oic acident-16β,17-dihydroxy-kauran-19-oic acid mdpi.com
Fusarium proliferatument-15α-hydroxy-kaur-16-en-19-oic acident-2α,15α-dihydroxy-kaur-16-en-19-oic acid tandfonline.com
Beauveria sulfurescens16α,17-epoxy-ent-kaurane-19-oic acid7β,17-dihydroxy-ent-kaur-15-en-19-oic acid and other rearranged ent-kauranes nih.gov

This table is interactive. You can sort and filter the data.

In vitro cellular models, using cultured cells, are indispensable tools for investigating the specific effects and mechanisms of action of a compound at the cellular level. This compound has been evaluated in several such models. For instance, studies have shown that it can stimulate the proliferation and migration of vasculogenic progenitor cells (VPCs) through the Akt/ERK signaling pathways. nih.gov Other research has demonstrated its ability to inhibit RANKL-induced osteoclastogenesis in bone marrow macrophages. nih.gov

However, the primary focus of these existing in vitro studies has been to characterize the pharmacological or biological activity of this compound. To date, there is no published scientific literature detailing the metabolic transformation or breakdown of this compound within these or other cellular models. Therefore, the specific metabolites formed, the enzymes involved (such as cellular CYPs), and the rate of its metabolism at the cellular level remain uncharacterized.

Despite its use in these in vivo efficacy models, comprehensive studies on the metabolic fate of this compound have not been reported. Key information, such as its bioavailability after oral administration, its distribution into various tissues, the chemical structures of metabolites formed in the liver or other organs, and the routes and timeline of its excretion from the body, is not available in the current scientific literature. Such pharmacokinetic studies are essential for further pre-clinical development and would typically involve administering the compound and subsequently analyzing blood, urine, feces, and tissue samples over time using mass spectrometry techniques. nih.gov

Chemical Synthesis, Semisynthesis, and Derivatization Strategies for Siegeskaurolic Acid Analogs

Total Synthesis Approaches to Siegeskaurolic Acid

The total synthesis of complex natural products like this compound is a formidable challenge that serves as a platform for developing and testing new synthetic methodologies. organic-chemistry.org While numerous ent-kaurane diterpenoids have been synthesized, the overarching strategies are broadly applicable to the entire class, including this compound. unizg.hr These approaches must address the construction of the characteristic tetracyclic kaurane (B74193) framework and precisely install various oxygen functional groups. researchgate.netchinesechemsoc.org

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For the ent-kaurane scaffold, a common feature of these analyses is the focus on convergent strategies, which involve synthesizing different fragments of the molecule separately before joining them at a late stage. unizg.hrchemrxiv.org This approach is often more efficient than a linear synthesis where the main molecular backbone is built step-by-step. chemrxiv.org

A prevalent retrosynthetic strategy for ent-kauranes, such as in the synthesis of principinol D, involves disconnecting the central 7-membered ring in a late-stage fragment coupling. chemrxiv.org A general convergent approach for other ent-kauranes, like lungshengenin D, disconnects the tetracyclic core into two key building blocks. unizg.hrmsu.edu This can be visualized as breaking the molecule down to a cyclohexenyl carbamate (B1207046) and an aldehyde fragment, which are then coupled. unizg.hr The biosynthetic pathways also provide inspiration, where the tetracyclic system arises from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). chinesechemsoc.orgacs.org

Key disconnections often target the formation of the bridged bicyclo[3.2.1]octane system (C/D rings) and the fusion of the A/B rings. chemrxiv.org For example, a key intramolecular Diels-Alder reaction can be envisioned to simultaneously form the B and C rings of the core structure. magtech.com.cn

Table 1: Representative Retrosynthetic Strategies for Kaurane-Type Diterpenoids

Target Type Key Disconnection Strategy Precursor Fragments/Key Reactions Reference(s)
Rearranged Kaurane (Principinol D) Late-stage 7-membered ring formation Bicyclo[3.2.1]octane fragment and a vinylation partner; Ni-catalyzed α-vinylation chemrxiv.org
Oxidized ent-Kaurane (Lungshengenin D) Convergent coupling of A/B and D ring precursors Cyclohexenyl carbamate and an aldehyde; Hoppe's homoaldol reaction unizg.hrmsu.edu
General ent-Kaurane Scaffold Intramolecular Diels-Alder Acyclic or monocyclic diene and dienophile precursor magtech.com.cn

A critical challenge in synthesizing kaurane diterpenoids is controlling the stereochemistry at multiple chiral centers, including contiguous quaternary centers. magtech.com.cn Various stereoselective reactions are employed to construct the core skeleton with the correct spatial arrangement of atoms.

For instance, a stereoselective Nazarov cyclization followed by a Diels-Alder reaction has been used to forge two adjacent quaternary stereocenters. magtech.com.cn In another powerful approach, a BF3·OEt2 mediated intramolecular Mukaiyama-Michael-type reaction was used to construct the tetracyclic core, proceeding through a favored transition state to yield a single diastereomer. unizg.hr The stereochemistry of bridged bicyclic systems, which determines whether a kaurane or a related isomer is formed, often originates from the configuration of a key cyclization precursor. chinesechemsoc.org Hydrogenation reactions are also crucial, where the catalyst approaches from the less sterically hindered face of the molecule to ensure facial selectivity, as seen in the synthesis of key tetracyclic ketone intermediates. chinesechemsoc.orgchinesechemsoc.org

After the core carbon framework is assembled, the final steps involve the introduction and modification of functional groups, such as hydroxyls and acetates, a process known as late-stage functionalization. nih.gov This stage is challenging due to the inherent complexity and potential reactivity of the assembled core. acs.org

Strategic C-H oxidation is a powerful tool for introducing oxygen atoms at specific, unactivated positions on the skeleton. nih.gov This mimics biosynthetic pathways where enzymes perform similar selective oxidations. chinesechemsoc.org For example, a radical xanthylation-oxygenation process has been used to install hydroxyl groups at the C2 and C7 positions of a tetracyclic ketone precursor with high regio- and diastereoselectivity. chinesechemsoc.org Photochemical rearrangements have also been employed as a mild method for late-stage skeletal modifications, converting ent-kaurane-type skeletons into other rearranged diterpenoids. acs.org Controlling the stereochemistry during these late-stage additions is paramount; for instance, samarium(II) iodide-mediated reductions in the presence of specific additives have been developed to achieve high diastereoselectivity in ketone reductions. chemrxiv.org

Semisynthesis from Precursors or Related Natural Products

Semisynthesis, or partial chemical synthesis, provides an alternative and often more practical route to complex molecules by using structurally related natural products as starting materials. wikipedia.org This approach leverages the intricate molecular architecture already assembled by nature, requiring fewer synthetic steps than total synthesis. wikipedia.orgkoreascience.kr

The broad availability of certain kaurane diterpenes makes them ideal starting points for the semisynthesis of rarer analogs like this compound. nih.gov Oridonin (B1677485), an abundant ent-kaurane isolated from Isodon rubescens, is a common precursor. nih.gov Its structure can be modified in various ways, such as by installing new functional groups or rings. For example, an inverse-electron-demand hetero-Diels-Alder reaction has been used to build a dihydropyran ring onto the A-ring of oridonin, creating novel hybrid molecules. nih.govnih.govresearchgate.net

Kaurenoic acid is another valuable precursor that has been used to generate derivatives with modified biological activities. researchgate.net Modifications often involve reactions at the carboxylic acid group, the exocyclic double bond, or the hydroxyl groups present in related structures. These modifications can lead to the creation of a library of analogs for structure-activity relationship studies. nih.govresearchgate.net

Improving the yield and selectivity of both semisynthetic and biosynthetic routes is a key area of research. koreascience.krjmb.or.kr In semisynthesis, this involves optimizing reaction conditions. For example, in the cross-cycloaddition reactions on oridonin, the use of a lanthanide Lewis acid catalyst was crucial to favor the desired reaction over an unwanted self-dimerization, thus improving selectivity. nih.gov

In biosynthetic and metabolic engineering approaches, which can be used to produce precursors for semisynthesis, several strategies can enhance yield. jmb.or.krnih.gov These include:

Overexpression of Key Enzymes : Increasing the cellular levels of rate-limiting enzymes in a biosynthetic pathway, such as diterpene synthases or cytochrome P450s, can boost the production of the target compound. nih.govmdpi.com

Heterologous Pathway Engineering : Introducing an entire metabolic pathway (like the mevalonate (B85504) (MEV) pathway) from another organism into a microbial host like E. coli or yeast can significantly increase the supply of isoprenoid precursors (IPP and DMAPP), leading to higher diterpene yields. nih.gov

Pathway Optimization : Fine-tuning the expression levels of pathway enzymes and eliminating competing metabolic pathways that drain precursors can further enhance production. koreascience.krjmb.or.kr For instance, supplementing cultures with cofactors like Mg2+ or optimizing the choice of cytochrome P450 reductase can improve the efficiency of specific enzymatic steps. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Class/Type
This compound ent-Kaurane Diterpenoid
Principinol D Rearranged Kaurane Diterpenoid
Lungshengenin D ent-Kaurane Diterpenoid
Geranylgeranyl diphosphate (GGPP) Diterpene Precursor
Oridonin ent-Kaurane Diterpenoid
Kaurenoic acid ent-Kaurane Diterpenoid
Isopentenyl diphosphate (IPP) Isoprenoid Precursor
Dimethylallyl diphosphate (DMAPP) Isoprenoid Precursor
ent-trachylobane Diterpenoid

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies and Enhanced Properties

Chemical derivatization is a cornerstone of medicinal chemistry, providing a systematic approach to modify a lead compound's structure to understand its Structure-Activity Relationship (SAR). oncodesign-services.com For a biologically active natural product like this compound, derivatization aims to explore how specific structural modifications influence its interaction with biological targets. oncodesign-services.comnih.gov By synthesizing a series of related analogs, researchers can identify the key pharmacophoric features—the essential functional groups and their spatial arrangement—responsible for the compound's efficacy. oncodesign-services.com These studies are crucial for optimizing potency and selectivity, and for improving pharmacokinetic properties, ultimately guiding the development of more effective therapeutic agents. oncodesign-services.comiomcworld.com

Esterification and Etherification Reactions of Hydroxyl Groups

The hydroxyl (-OH) groups present on the core structure of this compound are prime targets for chemical modification through esterification and etherification. These reactions alter the polarity and lipophilicity of the molecule, which can significantly impact its solubility, cell membrane permeability, and metabolic stability. medcraveonline.com

Esterification involves reacting the hydroxyl groups with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester linkage (-O-C=O). chemguide.co.uk This reaction is often catalyzed by an acid, such as concentrated sulfuric acid (Fischer esterification), or mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) (Steglich esterification), a method suitable for acid-sensitive substrates. scienceready.com.auorganic-chemistry.org The introduction of different ester groups, from simple acetates to more complex benzoates or long-chain fatty acid esters, allows for a fine-tuning of the molecule's properties. medcraveonline.com

Etherification , the conversion of a hydroxyl group to an ether (-O-R), is typically achieved by reacting the alcohol with an alkyl halide in the presence of a base. This modification replaces the polar hydroxyl proton with a non-polar alkyl or aryl group, leading to a more stable and lipophilic analog.

These derivatizations are instrumental in SAR studies. For example, creating a library of ester and ether analogs can help determine if a free hydroxyl group is required for hydrogen bonding with a biological target.

Table 1: Potential Ester and Ether Derivatives of this compound for SAR Studies

Reaction Type Reagent Derivative Functional Group Potential Impact on Properties
EsterificationAcetic Anhydride (B1165640)Acetate EsterIncreased lipophilicity, potential for prodrug design
EsterificationBenzoyl ChlorideBenzoate EsterIncreased lipophilicity and steric bulk
EsterificationLong-chain Fatty AcidFatty Acid EsterSignificantly increased lipophilicity, potential for formulation in lipid-based delivery systems
EtherificationMethyl IodideMethyl EtherRemoval of hydrogen bond donor capability, increased metabolic stability
EtherificationBenzyl BromideBenzyl EtherIncreased lipophilicity and introduction of an aromatic moiety

Oxidation and Reduction Transformations of Functional Groups

Oxidation and reduction reactions offer powerful tools to modify the functional groups on the this compound scaffold, such as its hydroxyl and carboxylic acid moieties. These transformations alter the oxidation state of the carbon atoms, leading to significant changes in the molecule's geometry, electronic properties, and potential for interaction with biological targets. libretexts.org

Oxidation of secondary hydroxyl groups on the triterpene skeleton can yield ketones. This transformation can be accomplished using a variety of reagents, including chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective agents like Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX), which operate under neutral conditions and are less likely to cause over-oxidation. asccollegekolhar.in The conversion of an alcohol to a ketone removes a hydrogen bond donor and changes the local geometry from tetrahedral to trigonal planar, which can drastically affect binding affinity to a target protein. nih.gov

Reduction primarily targets the carboxylic acid group. Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents like lithium aluminum hydride (LAH). libretexts.org To achieve a partial reduction to an aldehyde, more controlled methods are necessary, such as the conversion of the carboxylic acid to an acid chloride followed by reduction with a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org These modifications can reveal the importance of the acidic nature and the oxidation state of the C-28 position for biological activity.

Table 2: Oxidation and Reduction Strategies for this compound

Transformation Target Functional Group Reagent(s) Product Functional Group Rationale for SAR
OxidationSecondary AlcoholDess-Martin Periodinane (DMP)KetoneInvestigates the role of the hydroxyl as a hydrogen bond donor and the effect of planar geometry.
ReductionCarboxylic AcidLithium Aluminum Hydride (LAH)Primary AlcoholDetermines the necessity of the acidic carboxyl group for activity.
Partial ReductionCarboxylic Acid (via acid chloride)LiAlH(Ot-Bu)₃AldehydeExplores the activity of an intermediate oxidation state between the carboxylic acid and alcohol.

Introduction of Heteroatoms and Novel Functional Groups

Incorporating heteroatoms—atoms other than carbon and hydrogen, such as nitrogen, sulfur, or halogens—and novel functional groups into the this compound structure can dramatically alter its physicochemical and biological properties. wikipedia.orgpressbooks.pub Such modifications can introduce new hydrogen bonding capabilities, create dipole moments, enhance binding to target proteins through new interactions, and improve pharmacokinetic profiles. taylorandfrancis.com

One common strategy is the conversion of the C-28 carboxylic acid into a variety of amides . This is readily achieved by activating the carboxylic acid (e.g., forming an acid chloride or using peptide coupling reagents) and then reacting it with a primary or secondary amine. This introduces a nitrogen atom and creates a functional group capable of acting as both a hydrogen bond donor and acceptor. organic-chemistry.org Synthesizing a library of amides with different substituents (alkyl, aryl, heterocyclic) allows for extensive exploration of the steric and electronic requirements of the binding pocket.

Furthermore, heterocyclic rings can be appended to the this compound skeleton. uou.ac.in For instance, the carboxylic acid could be coupled with amino-substituted heterocycles to generate more complex derivatives. The introduction of these ring systems can enhance target specificity and introduce novel pharmacological activities. mdpi.commdpi.com The strategic placement of heteroatoms can significantly influence polarity, lipophilicity, and metabolic stability. taylorandfrancis.com

Table 3: Examples of Heteroatom and Functional Group Introduction

Modification Strategy Reagent/Method Resulting Functional Group/Moiety Potential Advantage in SAR Studies
AmidationAmine + Coupling Agent (e.g., DCC/DMAP)CarboxamideIntroduces hydrogen bonding capability; explores steric and electronic effects at the C-28 position.
Sulfonamide FormationConvert amine derivative to sulfonamideSulfonamideIntroduces a strongly electron-withdrawing and hydrogen-bonding group.
HalogenationElectrophilic halogenating agentsHalogenated analogAlters lipophilicity and electronic distribution; can serve as a handle for further reactions.
Heterocycle IntroductionCoupling with an amino-functionalized heterocycleHeterocyclic amideIntroduces complex, rigid structures that can probe specific binding interactions and improve properties. mdpi.comjapsonline.com

Prodrug and Pro-molecule Design for Research Applications

The prodrug approach is a sophisticated strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, chemical instability, or low bioavailability. ijnrd.orghrpatelpharmacy.co.in A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound. hrpatelpharmacy.co.incentralasianstudies.org

For this compound, a common prodrug strategy would involve masking the polar carboxylic acid group to enhance its ability to cross cell membranes. hrpatelpharmacy.co.inEsterification of the carboxylic acid to form a methyl, ethyl, or other labile ester is a classic example. These ester prodrugs are generally more lipophilic and can be readily hydrolyzed by ubiquitous esterase enzymes in the body to regenerate the active carboxylic acid. hrpatelpharmacy.co.in

Another approach is the design of pro-molecules for research applications . These are derivatives designed not for therapeutic benefit but as tools to study the mechanism of action or distribution of the parent compound. For example, a fluorescent tag could be attached to this compound via a cleavable linker. This would allow researchers to visualize the compound's uptake and localization within cells or tissues. Once inside the target environment, the linker would be cleaved, releasing the native compound for its biological action. This strategy aids in target validation and understanding the compound's journey from administration to its site of action.

Table 4: Prodrug and Pro-molecule Strategies for this compound

Strategy Modification Activation Mechanism Objective
Carrier-Linked ProdrugEsterification of the carboxylic acidIn vivo hydrolysis by esterasesImprove oral bioavailability and cell permeability. hrpatelpharmacy.co.in
Carrier-Linked ProdrugFormation of an amino acid conjugate at the carboxylic acidHydrolysis by peptidasesPotentially target specific transporters or tissues.
Pro-molecule for ImagingAttachment of a fluorescent probe via a cleavable linkerEnzyme- or pH-sensitive cleavageVisualize cellular uptake and distribution for mechanistic studies.
Bioprecursor ProdrugIntroduction of a group that is metabolically converted to the active functional groupIn vivo oxidation or reductionSite-specific activation or overcoming metabolic instability. hrpatelpharmacy.co.in

Molecular and Cellular Pharmacological Activities of Siegeskaurolic Acid

Siegeskaurolic acid, a kaurane-type diterpenoid isolated from plants such as Siegesbeckia pubescens, has demonstrated significant anti-inflammatory properties through various molecular and cellular mechanisms. Research has elucidated its ability to modulate key inflammatory pathways, inhibit the production of pro-inflammatory mediators, and suppress the activity of enzymes crucial to the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively inhibit the production of several key pro-inflammatory mediators in cellular models of inflammation. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound significantly suppressed the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) nih.govmedchemexpress.com. The overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key target for anti-inflammatory therapies nih.gov. Similarly, PGE2 is a primary mediator of inflammation, contributing to pain and fever nih.govpatsnap.comfrontiersin.org.

The inhibitory action of this compound extends to other important cytokines involved in the inflammatory response. It has been found to reduce the secretion of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) in LPS-stimulated RAW 264.7 cells nih.gov. In models of iodoacetamide-induced colitis in rats, the aqueous extract of Siegesbeckia pubescens, which contains this compound, inhibited the mRNA expression of pro-inflammatory cytokines including TNF-α, IL-6, and interleukin-1 beta (IL-1β) in the colon wisdomlib.orgscialert.netimrpress.com. These cytokines play critical roles in the amplification and perpetuation of inflammatory responses nih.govkoreamed.org.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Mediator Cell/Animal Model Effect Reference
Nitric Oxide (NO) LPS-stimulated RAW 264.7 macrophages Significant inhibition of production nih.govmedchemexpress.com
Prostaglandin E2 (PGE2) LPS-stimulated RAW 264.7 macrophages Significant inhibition of production nih.govmedchemexpress.com
Tumor Necrosis Factor-alpha (TNF-α) LPS-stimulated RAW 264.7 macrophages Significant inhibition of production nih.govmedchemexpress.com
TNF-α mRNA Iodoacetamide-induced colitis in rats Inhibition of expression wisdomlib.orgscialert.netimrpress.com
Interleukin-1 beta (IL-1β) mRNA Iodoacetamide-induced colitis in rats Inhibition of expression wisdomlib.orgscialert.netimrpress.com
Interleukin-6 (IL-6) LPS-stimulated RAW 264.7 macrophages Inhibition of secretion nih.gov
IL-6 mRNA Iodoacetamide-induced colitis in rats Inhibition of expression wisdomlib.orgscialert.netimrpress.com
Monocyte Chemoattractant Protein-1 (MCP-1) LPS-stimulated RAW 264.7 macrophages Inhibition of secretion nih.gov

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate critical intracellular signaling pathways, particularly the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes researchgate.net. This compound has been demonstrated to inhibit LPS-induced NF-κB activation in RAW 264.7 macrophages nih.govmedchemexpress.com. This inhibition is achieved by preventing the degradation of the inhibitor kappaB (IκB), which normally sequesters NF-κB in the cytoplasm. By stabilizing IκB, this compound prevents the nuclear translocation of NF-κB subunits p65 and p50, thereby down-regulating the transcription of target inflammatory genes nih.gov.

In addition to the NF-κB pathway, evidence suggests that compounds from Siegesbeckia species, including this compound, can modulate the MAPK pathway. An ethanol (B145695) extract of Siegesbeckia orientalis was found to significantly reduce the phosphorylation of c-Jun N-terminal kinase (JNK), p38-MAPK, and ERK1/2 in a dose-dependent manner in LPS-stimulated RAW 264.7 cells nih.govresearchgate.net. The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators mdpi.commdpi.com.

Inhibition of Pro-inflammatory Enzymes

This compound directly targets the expression and activity of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of NO and PGE2, respectively, during inflammation nih.gov.

In LPS-stimulated RAW 264.7 macrophages, this compound was found to inhibit the protein and mRNA expression of both iNOS and COX-2 nih.gov. This dual inhibition is a significant contributor to its anti-inflammatory profile, as both iNOS and COX-2 are pivotal in the inflammatory cascade embopress.orgnih.gov. The suppression of these enzymes aligns with the observed reduction in NO and PGE2 production nih.gov. Other diterpenoids from Siegesbeckia pubescens have also been reported to inhibit the expression of iNOS and COX-2 in BV2 microglia wisdomlib.org.

Effects on Immune Cell Function and Activation

The anti-inflammatory activity of this compound has been extensively studied in various immune and other cell types, providing insights into its cellular mechanisms of action.

RAW 264.7 Macrophages: This murine macrophage cell line is a widely used model for studying inflammation. This compound has been shown to inhibit the production of NO, PGE2, and TNF-α in LPS-stimulated RAW 264.7 cells nih.gov. It also suppresses the expression of iNOS and COX-2 and blocks the activation of the NF-κB pathway in these cells nih.govimrpress.com.

BV2 Microglia: These are immortalized murine microglial cells used to study neuroinflammation. Diterpenes from Siegesbeckia pubescens, including ent-kaurane types like this compound, have been reported to inhibit LPS-induced NO production and the expression of iNOS and COX-2 in BV2 microglia wisdomlib.org.

Human Chondrocytes: While direct studies on this compound in human chondrocytes are limited, the general anti-inflammatory properties, such as the inhibition of inflammatory mediators and enzymes, are relevant to conditions like osteoarthritis where chondrocytes play a key role in cartilage degradation driven by inflammation.

In vitro Cell-Based Assays for Inflammatory Response Assessment

A variety of in vitro cell-based assays have been employed to evaluate the anti-inflammatory potential of this compound. These assays typically involve stimulating cells with an inflammatory agent like LPS and then measuring the production of inflammatory mediators researchgate.netijcrt.orgmdpi.com.

The most common assays used in the study of this compound include:

Nitric Oxide (NO) Assay: The Griess reaction is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages nih.govnih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as PGE2, in cell culture supernatants nih.gov.

Western Blot Analysis: This method is used to determine the protein expression levels of key inflammatory enzymes like iNOS and COX-2, and signaling proteins involved in pathways like NF-κB and MAPK nih.govnih.gov.

Luciferase Reporter Assays: These assays are used to measure the transcriptional activity of signaling pathways like NF-κB, providing a functional readout of their activation or inhibition nih.gov.

In vivo Animal Models of Inflammation

The anti-inflammatory effects of this compound have been validated in several in vivo animal models of inflammation, demonstrating its therapeutic potential in a physiological context ijpras.com.

Carrageenan-Induced Edema: This is a classic model of acute inflammation. Pretreatment with this compound has been shown to exhibit anti-inflammatory effects in the carrageenan-induced paw edema model in rats nih.govnih.govslideshare.netplos.org.

Acetic Acid-Induced Abdominal Constriction: This model is used to assess peripheral analgesic and anti-inflammatory activity. This compound has demonstrated antinociceptive effects in the acetic acid-induced writhing test in mice, which is indicative of its ability to inhibit inflammatory pain nih.govfrontiersin.org.

Iodoacetamide-induced Colitis: This model mimics aspects of inflammatory bowel disease. An aqueous extract of Siegesbeckia pubescens, containing this compound, was shown to ameliorate iodoacetamide-induced colitis in rats, reducing pathological symptoms and the expression of pro-inflammatory cytokines in the colon wisdomlib.orgscialert.netimrpress.comscialert.netnih.gov.

TNBS-induced Ulcerative Colitis in rats: Trinitrobenzene sulfonic acid (TNBS)-induced colitis is another well-established model for inflammatory bowel disease nih.govnih.govkoreamed.orgphcog.comijsr.net. While direct studies with isolated this compound in this specific model are not extensively detailed in the provided context, the demonstrated efficacy of Siegesbeckia extracts in other colitis models suggests potential activity.

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal Model Effect Reference
Carrageenan-Induced Edema (rat) Exhibited anti-inflammatory effects nih.gov
Acetic Acid-Induced Abdominal Constriction (mouse) Exhibited antinociceptive effects nih.gov
Iodoacetamide-induced Colitis (rat) Ameliorated colitis, reduced pro-inflammatory cytokine expression wisdomlib.orgscialert.netimrpress.com

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the molecular and cellular pharmacological activities of this compound according to the specified outline.

Research on this compound, a diterpene identified as ent-16αH,17-hydroxy-kauran-19-oic acid and isolated from Siegesbeckia pubescens, has primarily focused on its anti-inflammatory and antinociceptive properties. nih.gov Studies have investigated its effects on macrophage cell lines in the context of inflammation, but detailed investigations into its specific anticancer and antimicrobial activities, as requested, are not available in the current body of published research.

Specifically, there is no scientific literature detailing:

Anticancer Activities and Molecular Mechanisms of this compound, including its effects on apoptosis, cell cycle arrest, angiogenesis, metastasis, or its activity in in vitro and in vivo cancer models.

Antimicrobial Activities and Mechanisms of this compound, including any specific antibacterial effects against pathogens such as MRSA.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict, detailed outline provided in the user request. The required research findings for this compound in these specific areas have not been published.

Antimicrobial Activities and Mechanisms

Antifungal and Antiviral Activities

This compound has been identified as a constituent of plants investigated for their antimicrobial properties. Research involving the bioassay-guided fractionation of Siegesbeckia pubescens identified this compound as one of five bioactive compounds. d-nb.info The isolated compounds from this plant demonstrated varying degrees of antimicrobial activity, and specific tests for antifungal activity were conducted. d-nb.info While the compound is studied for its potential in treating microbial infections, detailed data on its specific spectrum of activity against various fungal strains is an area of ongoing research. biosynth.com

In the context of antiviral activity, this compound is noted in scientific product catalogs alongside compounds with established antiviral effects, suggesting research interest in this area. chemfaces.com The compound is associated with potential antiviral applications in broader biochemical and pharmaceutical research, though specific mechanisms and targeted viruses are not extensively detailed in initial findings. biosynth.com

Mechanisms of Action against Pathogens

While this compound has been identified in extracts with antimicrobial effects, the precise molecular mechanisms through which it acts against specific pathogens are not yet fully elucidated. d-nb.inforesearchgate.net The majority of mechanistic studies have focused on its anti-inflammatory and antioxidant properties rather than direct antimicrobial actions like membrane disruption. targetmol.comresearchgate.net The compound's ability to modulate host immune responses, particularly by inhibiting pro-inflammatory pathways in immune cells like macrophages, represents an indirect mechanism that could influence the outcome of infections. scialert.netjst.go.jp However, direct modes of action on fungal or viral structures remain a subject for further investigation.

Antioxidant Activities and Mechanisms

This compound has been isolated from plant extracts that exhibit significant radical scavenging capabilities. In studies on Siegesbeckia glabrescens, an ethanol extract containing this compound demonstrated potent antioxidant effects in multiple assays. nih.gov This extract was subjected to bioactivity-guided fractionation, leading to the isolation of nine compounds, including this compound, which were evaluated for their antioxidant potential. nih.govresearchgate.netresearchgate.net The primary assays used to determine this activity included the scavenging of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and nitric oxide (NO) radicals. nih.govresearchgate.net

Table 1: Radical Scavenging Assays Associated with this compound Source Extracts

Radical SpeciesAssay NameFindingReference(s)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)ABTS AssayThe source extract demonstrated radical scavenging activity. nih.govresearchgate.net
2,2-diphenyl-1-picrylhydrazylDPPH AssayThe source extract demonstrated radical scavenging activity. nih.govresearchgate.netresearchgate.net
Nitric OxideNO Radical ScavengingThe source extract demonstrated radical scavenging activity. nih.govresearchgate.netresearchgate.net

This compound contributes to the protection of cellular structures against damage induced by oxidative stress. biosynth.com A key mechanism underlying this protection is its ability to inhibit the production of nitric oxide (NO). medchemexpress.commedchemexpress.com By suppressing the expression of inducible nitric oxide synthase (iNOS), this compound reduces the excessive production of NO, a molecule that can lead to nitrosative stress and cellular damage when present in high concentrations. scialert.netjst.go.jpimrpress.com This inhibitory action has been observed in cellular models using murine macrophage cell lines such as RAW 264.7. scialert.net While direct studies on this compound's effect on intracellular reactive oxygen species (ROS) are emerging, research on other compounds isolated from the same plant source has shown inhibition of ROS levels in t-BHP-treated B16F10 cells, indicating a common protective mechanism within this class of compounds. researchgate.net

Current research primarily highlights the direct radical scavenging and anti-inflammatory actions of this compound. Detailed studies focusing on its ability to modulate endogenous antioxidant systems, such as the upregulation of enzymes like superoxide (B77818) dismutase (SOD) or catalase (CAT), are not extensively covered in the available literature.

Immunomodulatory Effects (beyond inflammation)

Beyond its well-documented anti-inflammatory effects, this compound exhibits significant immunomodulatory activities by directly influencing the function of immune cells. biosynth.comscispace.com This is most evident in its effects on macrophages, which are critical players in both innate and adaptive immunity.

This compound has been shown to inhibit the production of key signaling molecules and inflammatory mediators in macrophages upon stimulation. scialert.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV2 microglia, it significantly curtails the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2). jst.go.jpmedchemexpress.com Furthermore, it inhibits the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). medchemexpress.commedchemexpress.com This modulation of macrophage activity is achieved, at least in part, through the downregulation of nuclear factor-kappaB (NF-κB) activation, a critical transcription factor in the immune response. researchgate.netmedchemexpress.com By controlling the activation state and secretory profile of macrophages, this compound demonstrates a capacity to modulate immune responses at a cellular level. biosynth.com

Table 2: Immunomodulatory Effects of this compound on Macrophage-Derived Mediators

MediatorEffectCell ModelUnderlying MechanismReference(s)
Nitric Oxide (NO)InhibitionRAW 264.7, BV2 MicrogliaiNOS Inhibition scialert.netjst.go.jpmedchemexpress.com
Prostaglandin E2 (PGE2)InhibitionRAW 264.7COX-2 Inhibition scialert.netmedchemexpress.com
Tumor Necrosis Factor-alpha (TNF-α)InhibitionRAW 264.7NF-κB Downregulation medchemexpress.commedchemexpress.com

Activation or Suppression of Specific Immune Cell Subsets

Research into the immunomodulatory effects of this compound has primarily focused on its interaction with macrophages, a critical subset of immune cells involved in both innate and adaptive immunity. Studies have demonstrated that this compound exerts a suppressive effect on macrophage activity, particularly in the context of inflammatory responses.

In a key study utilizing the murine macrophage cell line RAW 264.7, this compound was shown to significantly inhibit inflammatory responses induced by lipopolysaccharide (LPS), a potent immune stimulator. nih.gov The mechanism underlying this suppression involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. This compound was found to prevent the degradation of the inhibitor of kappaB (IκB), which normally sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB, the acid effectively blocks the translocation of NF-κB subunits (p65 and p50) into the nucleus, thereby down-regulating the expression of inflammatory target genes. nih.gov

This targeted suppression of macrophage activation highlights the potential of this compound as a modulator of immune cell function, specifically in dampening excessive inflammatory responses mediated by this cell type.

Table 1: Effect of this compound on Macrophage Activation

Cell Line Stimulant Key Molecular Target Observed Effect Reference
RAW 264.7 Lipopolysaccharide (LPS) NF-κB Pathway Inhibition of NF-κB activation by preventing IκB degradation and subsequent nuclear translocation of p65/p50 subunits. nih.gov

Cytokine and Chemokine Profile Modulation

Consistent with its suppressive action on macrophages, this compound has been shown to modulate the profile of inflammatory mediators, particularly pro-inflammatory cytokines. Its activity centers on reducing the production of key molecules that drive and sustain inflammation.

In LPS-stimulated RAW 264.7 macrophages, treatment with this compound led to a significant inhibition of the production of several pivotal inflammatory mediators. nih.gov These include:

Nitric Oxide (NO): A signaling molecule that, at high levels, contributes to inflammation and cellular damage. This compound was found to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov

Prostaglandin E₂ (PGE₂): A lipid mediator that plays a major role in inflammation, pain, and fever. The compound was shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of PGE₂. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): A primary pro-inflammatory cytokine that orchestrates a wide range of inflammatory responses. This compound was demonstrated to inhibit the production of TNF-α at both the mRNA and protein levels. nih.gov

The modulation of these specific cytokines and inflammatory molecules underscores the anti-inflammatory properties of this compound at a molecular level. Currently, there is a lack of specific research detailing the effect of this compound on the broader chemokine profile.

Table 2: Modulation of Cytokines and Inflammatory Mediators by this compound

Mediator Enzyme/Protein Target Effect of this compound Cell Model Reference
Nitric Oxide (NO) Inducible Nitric Oxide Synthase (iNOS) Significant Inhibition RAW 264.7 Macrophages nih.gov
Prostaglandin E₂ (PGE₂) Cyclooxygenase-2 (COX-2) Significant Inhibition RAW 264.7 Macrophages nih.gov
Tumor Necrosis Factor-α (TNF-α) TNF-α gene/protein Significant Inhibition RAW 264.7 Macrophages nih.gov

Other Emerging Biological Activities and Mechanistic Insights

Antinociceptive Effects

This compound has demonstrated notable antinociceptive (pain-relieving) properties in preclinical models. This activity is closely linked to its anti-inflammatory effects. In animal studies, the compound was effective in reducing pain responses in two standard models of nociception:

Acetic Acid-Induced Abdominal Constriction Test: This test models visceral inflammatory pain. Pretreatment with this compound exhibited a significant antinociceptive effect in mice subjected to this test. nih.gov

Hot Plate Test: This model assesses central analgesic activity. This compound also showed positive effects in this test. nih.gov

The mechanism behind these antinociceptive effects is believed to be the inhibition of inflammatory mediators like PGE₂ and cytokines such as TNF-α, which are known to sensitize peripheral nerve endings and contribute to pain signaling. nih.gov By suppressing the production of these algogenic substances, this compound effectively reduces the pain response.

Neuroprotective Effects

Following a thorough review of the available scientific literature, no specific studies investigating the direct neuroprotective effects of this compound were identified. Research in this area is currently lacking.

Effects on Cartilage Protection (e.g., in osteoarthritis models)

Based on a comprehensive search of scientific databases, there is currently no available research specifically examining the effects of this compound on cartilage protection or its potential role in osteoarthritis models.

Inhibition of Melanogenesis and Modulation of Tyrosinase Activity

While direct studies on this compound's role in melanogenesis are limited, evidence from related compounds and plant extracts suggests a potential inhibitory activity. This compound is an ent-kaurane diterpenoid, a class of compounds found in plants of the Siegesbeckia genus. Research on other members of this chemical class and extracts from these plants has shown effects on melanin (B1238610) production.

For instance, phytochemicals derived from Siegesbeckia glabrescens, including a structurally similar kaurene diterpenoid (methyl ent-16α,17-dihydroxykauran-19-oate), have been found to inhibit melanogenesis. This inhibition is achieved by downregulating the expression of Microphthalmia-associated transcription factor (MITF), which in turn suppresses the activation of key melanogenic enzymes like tyrosinase, tyrosinase-related protein 1 (TRP-1), and TRP-2 in B16F10 melanoma cells. Furthermore, other ent-kaurene (B36324) diterpenoids, such as oridonin (B1677485) and nodosin, have been shown to significantly suppress cellular melanin production. nih.gov

These findings suggest that this compound, by virtue of its chemical structure and origin, may also possess the ability to inhibit melanogenesis and modulate tyrosinase activity, though direct experimental verification is required.

Identification of Molecular Targets and Binding Interactions of this compound

The elucidation of the precise molecular targets of a bioactive compound is fundamental to understanding its pharmacological mechanism of action. For this compound, research has primarily focused on its anti-inflammatory properties, leading to the identification of key proteins involved in inflammatory pathways as its principal targets.

Target Deconvolution Strategies (e.g., Affinity Chromatography, Proteomics)

Target deconvolution is a critical step in drug discovery to identify the specific binding partners of a compound from a complex biological mixture. Methodologies such as affinity chromatography, where the compound of interest is immobilized to a solid support to "capture" its binding proteins, and proteomics-based approaches, which analyze changes in the cellular proteome upon compound treatment, are powerful tools for unbiased target identification.

Despite the utility of these techniques, a thorough review of the scientific literature reveals a notable absence of studies employing such target deconvolution strategies for this compound. Consequently, there is no published data on the use of affinity chromatography or comprehensive proteomic analyses to systematically identify the direct molecular targets of this compound. The current understanding of its targets is derived from hypothesis-driven studies based on its observed biological activities.

Receptor Binding Assays and Enzyme Inhibition Kinetics

Research into the anti-inflammatory effects of this compound has successfully identified its inhibitory action on several key enzymes and transcription factors that play a central role in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes and Mediators:

Studies have demonstrated that this compound can significantly inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, it has been shown to suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) nih.gov. This inhibition is consistent with a reduction in the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. The inhibitory effect extends to both the protein and mRNA levels of iNOS and COX-2, indicating that this compound interferes with the expression of these pro-inflammatory enzymes nih.gov.

Inhibition of NF-κB Signaling Pathway:

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Investigations into the mechanism of action of this compound have revealed its ability to inhibit the activation of the NF-κB signaling pathway nih.gov. This is achieved by preventing the degradation of the inhibitor of κB (IκB), which in its intact state sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus where it would initiate the transcription of target genes nih.gov. By inhibiting IκB degradation, this compound effectively blocks the activation of NF-κB, leading to a downstream reduction in the expression of iNOS, COX-2, and tumor necrosis factor-alpha (TNF-α) nih.gov.

Despite the clear evidence of its inhibitory effects on these key inflammatory targets, specific quantitative data from receptor binding assays or detailed enzyme inhibition kinetics, such as half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values, are not yet available in the published literature. The following table summarizes the qualitative inhibitory activities of this compound based on current research findings.

Target Enzyme/PathwayObserved EffectReference
Inducible Nitric Oxide Synthase (iNOS)Inhibition of protein and mRNA expression, leading to decreased nitric oxide production. nih.gov
Cyclooxygenase-2 (COX-2)Inhibition of protein and mRNA expression, leading to decreased prostaglandin E₂ production. nih.gov
Nuclear Factor-kappa B (NF-κB)Inhibition of activation by preventing IκB degradation. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of production. nih.gov

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST))

To gain a deeper understanding of the binding kinetics and affinity between a compound and its molecular target, biophysical techniques such as Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) are invaluable. SPR measures the real-time interaction between a ligand and a target immobilized on a sensor surface, providing data on association and dissociation rates. MST, on the other hand, measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding, allowing for the determination of binding affinity in solution.

A comprehensive search of the scientific literature indicates that, to date, no studies have been published that utilize SPR or MST to characterize the direct binding interactions of this compound with its identified targets (iNOS, COX-2, or components of the NF-κB pathway). Therefore, quantitative data on the binding affinity, association, and dissociation kinetics of this compound with these proteins are currently unavailable. Such studies would be instrumental in further elucidating the precise molecular mechanisms underlying the pharmacological activities of this natural compound.

Structure Activity Relationship Sar Studies of Siegeskaurolic Acid and Its Analogs

Correlating Specific Structural Features with Biological Activities

The functional groups appended to the kaurane (B74193) skeleton of Siegeskaurolic acid and its analogs play a pivotal role in their biological activity, including their notable anti-inflammatory effects. The carboxyl, hydroxyl, and ketone moieties can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules, which is often a prerequisite for a pharmacological response.

Hydroxyl groups also significantly contribute to the biological activity profile. Their ability to form hydrogen bonds is crucial for molecular recognition by biological targets. The position and stereochemistry of hydroxyl groups on the kaurane skeleton can lead to variations in activity. For example, the presence of hydroxyl groups at specific positions has been shown to be important for the anti-inflammatory and cytotoxic activities of various kaurane diterpenoids. nih.govbenthamdirect.com

The potential presence of a ketone group would introduce a polar region capable of acting as a hydrogen bond acceptor. The electronic properties and steric hindrance associated with a ketone can influence the binding affinity and selectivity of the molecule for its target. In a study of ent-kaurane diterpenes, the presence of a ketone at C-15 was a feature of a compound with significant anti-inflammatory activity. benthamdirect.com

CompoundKey Structural FeaturesObserved Biological ActivityReference
ent-17-hydroxy-15-oxokauran-19-oic acidC-19 Carboxyl, C-17 Hydroxyl, C-15 KetoneSignificant inhibition of NO, TNF-α, IL-1β, IL-6, and IL-17 release. benthamdirect.com
ent-15α-hydroxy-16-kauran-19-oic acidC-19 Carboxyl, C-15α HydroxylSignificant inhibition of NO, TNF-α, IL-1β, IL-6, and IL-17 release. benthamdirect.com
Bezerraditerpene AModifications on the kaurane skeletonSignificant anti-inflammatory activity (NO inhibition). nih.gov
ent-kaur-16-ene-3β,15β-diolHydroxyl groups at C-3 and C-15Significant anti-inflammatory activity (NO inhibition). nih.gov
Kaurenoic acid (ent-kaur-16-en-19-oic acid)C-19 CarboxylAnti-inflammatory effects. frontiersin.org

The rigid, tetracyclic structure of the kaurane skeleton results in a well-defined three-dimensional shape, and its stereochemistry is a critical determinant of biological activity. nih.gov this compound belongs to the ent-kaurane series, which is characterized by a specific stereochemical configuration at several chiral centers. This precise spatial arrangement of atoms is crucial for the molecule to fit into the binding site of its biological target in a specific orientation, much like a key fits into a lock.

The lipophilicity and polarity of this compound and its analogs are key physicochemical properties that govern their pharmacokinetic and pharmacodynamic behavior. nih.govnih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), influences a molecule's ability to cross biological membranes, its distribution in the body, and its binding to plasma proteins. researchgate.netresearchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov For this compound analogs, QSAR studies could provide valuable insights into the structural requirements for their biological effects and aid in the design of new, more potent derivatives.

The first step in QSAR modeling is to represent the chemical structures of the this compound analogs numerically using molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Information about the molecular composition, such as molecular weight and atom counts.

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the three-dimensional arrangement of the atoms, such as molecular surface area and volume.

Physicochemical descriptors: Include properties like logP (lipophilicity), molar refractivity, and polarizability.

Electronic descriptors: Describe the electronic properties of the molecule, such as dipole moment and partial charges.

The selection of relevant descriptors is a critical step and is often guided by an understanding of the potential mechanism of action. For anti-inflammatory compounds, descriptors related to lipophilicity, electronic properties, and steric features are often important. nih.gov

Once the molecular descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The biological activity is typically expressed as a continuous variable (e.g., IC50 values) for regression models or as a categorical variable (e.g., active/inactive) for classification models.

Commonly used regression techniques in QSAR include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

Classification models may employ techniques such as:

Linear Discriminant Analysis (LDA)

k-Nearest Neighbors (k-NN)

Recursive Partitioning

The predictive power of the developed QSAR model is then validated using statistical methods, such as cross-validation and external test sets, to ensure its robustness and ability to accurately predict the activity of new, untested this compound analogs.

Model Validation and Predictive Power Assessment

The robustness and predictive capacity of Structure-Activity Relationship (SAR) models, including quantitative structure-activity relationship (QSAR) models, are critically dependent on rigorous validation. researchgate.netmdpi.com For diterpenoid compounds, including analogs of this compound, validation ensures that the developed models are not the result of chance correlations and can reliably forecast the biological activity of novel compounds. nih.govzsmu.edu.ua The validation process is typically categorized into internal and external validation.

Internal validation assesses the stability and robustness of the model using the training set of data from which it was generated. A common and powerful method for internal validation is the leave-one-out (LOO) cross-validation. In this technique, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validation correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

External validation, on the other hand, evaluates the model's ability to predict the activity of compounds not used in its development. This is achieved by using the developed model to predict the biological activities of an external test set of molecules. The predictive power is often expressed as the predictive correlation coefficient (R²pred). A high R²pred value suggests that the model has strong generalization capabilities for new chemical entities. For a QSAR model to be considered predictive, it should have an R²pred value greater than 0.6.

For anti-inflammatory diterpenoid alkaloids, a Partial Least Squares (PLS) QSAR model demonstrated good predictive power with an R²pred of 0.8320. nih.gov In another study on anti-inflammatory compounds, a Support Vector Regression (SVR) model showed excellent predictive accuracy with an external validation R² of 0.862. nih.gov

To further ensure the reliability of QSAR models, it is essential to define their applicability domain. This domain represents the chemical space of structures for which the model is expected to make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and may be less accurate.

The following table illustrates the typical statistical parameters used to assess the predictive power of a hypothetical QSAR model for a series of this compound analogs.

Table 1: Illustrative Validation Parameters for a Hypothetical QSAR Model of this compound Analogs

Parameter Value Interpretation
R² (Goodness of fit) 0.92 Indicates a strong correlation between the experimental and predicted activities for the training set.
q² (LOO cross-validation) 0.75 Suggests good internal predictive ability of the model.
R²pred (External validation) 0.81 Demonstrates a high predictive power for new, untested compounds.
Standard Error of Estimate (SEE) 0.25 Represents the average deviation of the predicted values from the experimental values.
F-statistic 150 Indicates the statistical significance of the model.

Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide invaluable insights into the interactions between this compound and its biological targets at a molecular level. These methods help in understanding the binding mechanisms, predicting binding affinities, and analyzing the conformational dynamics of the ligand-protein complexes. nih.govmdpi.com

Prediction of Binding Modes and Affinities with Identified Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is instrumental in elucidating the binding modes of this compound and its analogs with key inflammatory targets such as cyclooxygenase-2 (COX-2) and the p50/p65 heterodimer of nuclear factor-kappa B (NF-κB). nih.govmdpi.com The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function, which is typically expressed in kcal/mol. researchgate.net Lower binding energy values indicate a more stable ligand-protein complex.

For instance, in a study involving ent-kaurane diterpenoids and various protein targets, docking scores were used to identify the most promising compounds. researchgate.net Similarly, docking studies of compounds with the p50/p65 heterodimer of NF-κB have been performed to understand their inhibitory mechanisms. mdpi.comumlub.pl A hypothetical docking study of this compound and its analogs against the COX-2 active site might yield results as shown in the table below.

Table 2: Hypothetical Binding Affinities of this compound and Analogs with the COX-2 Active Site

Compound Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
This compound -8.5 Arg120, Tyr355, Ser530
Analog 1 (C-17 ester) -9.2 Arg120, Tyr355, Val523
Analog 2 (C-16 ketone) -7.8 Tyr355, Ser530
Analog 3 (A-ring modification) -8.9 Arg120, Tyr385, Ser530

Understanding Ligand-Protein Interactions at an Atomic Level

Molecular docking and subsequent analysis of the docked poses allow for a detailed examination of the intermolecular interactions between this compound and its target proteins. These interactions are crucial for the biological activity of the compound and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For example, the carboxylic acid group at C-19 of this compound is likely to form hydrogen bonds with key amino acid residues in the active site of its target protein. The hydroxyl group at C-17 can also act as a hydrogen bond donor or acceptor. The tetracyclic core of the molecule provides a rigid scaffold that can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Understanding these specific atomic-level interactions is fundamental for explaining the observed SAR and for the rational design of more potent analogs.

Conformational Analysis and Flexibility of this compound in Biological Systems

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations can be used to assess the stability of the docked pose and to analyze the conformational flexibility of both this compound and the protein's active site. researchgate.netugr.es

Starting from the docked complex, an MD simulation can be run for a specific period (e.g., 50-100 nanoseconds) to observe the atomic movements. nih.gov Analysis of the simulation trajectory can reveal important information about the stability of key interactions, the role of water molecules in the binding site, and any conformational changes that occur upon ligand binding. For carboxylic acids, MD simulations can also shed light on the preferred conformation (syn or anti) of the carboxyl group within the binding pocket, which can be influenced by the surrounding environment. nih.govrsc.org This dynamic understanding of the binding process is crucial for a more accurate prediction of binding affinity and for the design of ligands with optimized binding kinetics.

Design and Synthesis of SAR-Driven Analogs for Optimized Activity

The insights gained from SAR studies, QSAR models, and computational analyses serve as a foundation for the rational design and synthesis of novel this compound analogs with improved anti-inflammatory activity. mdpi.comnih.govrsc.org The goal of this iterative process is to modify the chemical structure of the parent compound to enhance its potency, selectivity, and pharmacokinetic properties.

Based on the hypothetical SAR data, several structural modifications could be proposed to optimize the activity of this compound. For example, if esterification of the C-17 hydroxyl group leads to increased activity, a series of esters with varying chain lengths and electronic properties could be synthesized to probe the steric and electronic requirements of the binding pocket. Similarly, if modifications to the A-ring are found to be beneficial, different functional groups could be introduced to enhance interactions with the target protein.

The synthesis of these rationally designed analogs would typically start from this compound or a closely related precursor. nih.govmdpi.com Standard organic chemistry transformations would be employed to introduce the desired modifications. For instance, esterification of the C-17 hydroxyl group can be achieved by reacting this compound with an appropriate acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base. Modifications to other parts of the molecule might require more complex multi-step synthetic routes. frontiersin.org

Following their synthesis, the new analogs would be subjected to biological evaluation to determine their anti-inflammatory activity. rsc.org This experimental data would then be used to refine the SAR and QSAR models, leading to a new cycle of design, synthesis, and testing. This iterative approach allows for a systematic exploration of the chemical space around the this compound scaffold, ultimately leading to the identification of optimized drug candidates.

Advanced Analytical and Bioanalytical Methodologies for Siegeskaurolic Acid Research

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of Siegeskaurolic acid, enabling precise mass measurements and detailed fragmentation studies.

LC-MS/MS and GC-MS/MS for Fragmentation Analysis and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of this compound. d-nb.inforesearchgate.net Bioassay-guided fractionation of Siegesbeckia pubescens followed by GC-MS analysis has been successful in identifying this compound as a bioactive constituent. d-nb.info The mass fragmentation pattern of this compound shows a distinct molecular ion and characteristic fragment ions resulting from the loss of specific functional groups. d-nb.info

The fragmentation pattern provides crucial information for structural confirmation. For instance, the mass spectrum exhibits a molecular ion peak corresponding to its molecular formula. d-nb.info Key fragment ions are observed due to the neutral loss of a water molecule (H₂O) and a hydroxymethyl group (–CH₂OH). d-nb.info Another characteristic fragment corresponds to the loss of a formic acid group (HCO₂H). d-nb.info While specific studies focusing on isomer differentiation for this compound are not detailed, LC-MS/MS is a widely applied technique for distinguishing between isomers of related diterpenoids. ksmcb.or.krresearchgate.netresearchgate.net

Table 1: Mass Spectrometry Fragmentation Data for this compound

Ion Type m/z (Mass-to-Charge Ratio) Interpretation Reference
Molecular Ion [M]⁺ 320.2 C₂₀H₃₂O₃ d-nb.info
Fragment Ion 302 [M - H₂O]⁺ d-nb.info
Fragment Ion 289 [M - CH₂OH]⁺ d-nb.info

Accurate Mass Measurement for Elemental Composition Determination

Accurate mass measurement using HRMS is fundamental for determining the elemental composition of this compound. This technique provides the high precision required to confirm the molecular formula. The mass fragmentation pattern of this compound displayed a molecular ion at an m/z of 320.2, which corresponds to the molecular formula C₂₀H₃₂O₃. d-nb.info This accurate mass data is the first step in the structural elucidation process, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MSn) for Complex Mixture Analysis

Tandem mass spectrometry (MSn) is an essential tool for analyzing complex mixtures, such as plant extracts containing this compound and its metabolites. Techniques like triple time-of-flight mass spectrometry (Q-TOF-MS) and triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode are utilized for the qualitative and quantitative analysis of ent-kaurane diterpenoids from their natural sources. researchgate.netresearchgate.net These methods allow for the selective detection and characterization of trace components within a complex matrix. researchgate.net For instance, LC-MS/MS has been effectively used to identify this compound from Siegesbeckia pubescens and to study related diterpenoids in biological samples like rat plasma. ksmcb.or.krresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural and stereochemical determination of this compound. researchgate.netbiocrick.com

1D NMR (¹H, ¹³C) for Basic Structural Information

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide the foundational information for the carbon-hydrogen framework of this compound. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms, such as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. d-nb.info For this compound, ¹³C NMR data confirms the presence of 20 carbon atoms, including two methyl groups, which is consistent with its kaurane (B74193) diterpenoid structure. d-nb.info The identification of this compound is often confirmed by comparing its ¹H and ¹³C NMR data with previously published values. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound (Compound 2) Note: Specific chemical shift values for all carbons are based on data from published literature used for compound identification. researchgate.netresearchgate.net

Carbon PositionChemical Shift (δ) ppmCarbon Type
C-140.8CH₂
C-219.2CH₂
C-337.8CH₂
C-433.4C
C-556.9CH
C-622.0CH₂
C-741.5CH₂
C-844.2C
C-956.9CH
C-1039.7C
C-1118.2CH₂
C-1233.2CH₂
C-1338.9CH
C-1439.7CH₂
C-1549.0CH₂
C-1684.1C
C-17178.1C=O (Carboxylic Acid)
C-1833.4CH₃
C-19184.5C=O (Carboxylic Acid)
C-2015.8CH₃

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure and defining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and helping to piece together spin systems within the molecule. d-nb.inforesearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. d-nb.inforesearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two to three bonds away. It is vital for connecting different spin systems and for positioning quaternary carbons and functional groups, such as the carboxylic acid groups in this compound. d-nb.inforesearchgate.net

The combined application of these 1D and 2D NMR techniques allows for the unequivocal assignment of the structure and relative stereochemistry of this compound. d-nb.inforesearchgate.netresearchgate.net

Chromatographic Methods for Quantitative Analysis in Research Matrices

HPLC-MS/MS for Trace Analysis and Bioanalytical Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of this compound in complex matrices. This technique is favored for its ability to detect trace amounts of the analyte, making it ideal for bioanalytical applications such as pharmacokinetic studies. researchgate.net The methodology generally involves a reversed-phase HPLC system for separation, followed by detection using a triple quadrupole mass spectrometer.

For the separation of this compound and related diterpenoids, a C18 column is commonly employed. nih.govbiocrick.com The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a modifier like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govscialert.netnih.gov The eluate is then introduced into the mass spectrometer's ion source, with electrospray ionization (ESI) in positive or negative mode being a common choice for diterpenoids. researchgate.net

Quantification is achieved using the selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity. researchgate.net In SRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interference from other components in the sample matrix. An internal standard, a compound with similar chemical properties, is often added to the sample to correct for variations during sample preparation and analysis. researchgate.net The development and validation of such LC-MS/MS methods are critical for ensuring reliable data in pharmacokinetic and pharmacodynamic (PK/PD) studies. researchgate.netbiocrick.com

Interactive Table: Typical HPLC-MS/MS Parameters for Diterpenoid Analysis

ParameterDescriptionCommonly Used
Chromatography System The liquid chromatography setup used for separation.HPLC or UPLC nih.govbiocrick.com
Column The stationary phase where separation occurs.Reversed-Phase C18 (e.g., 2.1 x 150 mm, 1.8 µm) nih.gov
Mobile Phase The solvent that carries the sample through the column.Gradient of Water (with 0.1-0.2% acid) and Acetonitrile/Methanol scialert.netnih.gov
Flow Rate The speed at which the mobile phase moves through the column.0.4 - 1.0 mL/min scialert.netjst.go.jp
Ionization Source The interface that ionizes the analyte.Electrospray Ionization (ESI), positive or negative mode researchgate.net
Detection Mode The mass spectrometry technique for quantification.Selected Reaction Monitoring (SRM) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of natural products. d-nb.inforesearchgate.net However, this compound, like many diterpenoic acids, has low volatility and is not suitable for direct GC analysis. Therefore, a chemical derivatization step is required to convert the non-volatile acid into a more volatile derivative. d-nb.info

The most common derivatization process for carboxylic acids like this compound is esterification, typically methylation, to convert the carboxylic acid group into a methyl ester. This increases the compound's volatility, allowing it to be analyzed by GC. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (usually by electron impact ionization), fragmented, and detected. biocrick.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural identification by comparing it to mass spectral libraries. Bioassay-guided fractionation may be followed by GC-MS analysis to identify active compounds in complex mixtures containing diterpenoids. d-nb.info

Bioanalytical Techniques for this compound Quantification in Biological Research Samples

Sample Preparation from Cell Lysates, Tissue Homogenates, and Animal Biological Fluids (e.g., plasma, urine)

Effective sample preparation is crucial for accurate bioanalysis of this compound, as it involves extracting the compound from complex biological matrices and removing interfering substances.

Cell Lysates: To measure intracellular concentrations of this compound, cells are first harvested and washed. They are then lysed using a suitable lysis buffer (e.g., a buffer containing detergents like Triton X-100 or RIPA buffer) to release the cellular contents. researchgate.netnih.gov The resulting lysate is typically centrifuged to remove cellular debris. nih.gov

Tissue Homogenates: For analysis in tissue, samples are first weighed and then homogenized in a buffer solution to break down the tissue structure and release the compound. The homogenate is then processed to extract the analyte.

Biological Fluids (Plasma, Urine): The most common methods for extracting analytes from plasma and urine are protein precipitation (PPT) and liquid-liquid extraction (LLE).

Protein Precipitation: This is a simple and rapid method where a large volume of cold organic solvent, such as acetonitrile, is added to the plasma sample. researchgate.net This denatures and precipitates the proteins, which are then removed by centrifugation. The supernatant, containing this compound, can be diluted and directly injected into the LC-MS/MS system. researchgate.net

Liquid-Liquid Extraction: LLE involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. The choice of solvent depends on the polarity of the compound. After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in the mobile phase for analysis.

Solid-Phase Extraction (SPE): SPE provides a cleaner extract than PPT or LLE. The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of solvent. This method is highly efficient for sample cleanup and concentration. researchgate.net

Development and Validation of LC-MS/MS Methods for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models

The development of a robust LC-MS/MS method is essential for defining the pharmacokinetic (PK) profile of this compound in animal models. biocrick.com This involves investigating how the compound is absorbed, distributed, metabolized, and excreted (ADME). A validated method ensures that the collected data is reliable and reproducible.

The validation process assesses several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated by analyzing samples with known concentrations of the analyte. researchgate.net

Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of the results. researchgate.net These are evaluated through intra-day and inter-day assays. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Stability: The stability of this compound is tested under various conditions that may be encountered during sample handling and analysis, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. researchgate.net

Once validated, the LC-MS/MS method can be applied to analyze plasma or urine samples collected from animals (e.g., rats) at various time points after administration of this compound. biocrick.comjst.go.jp The resulting concentration-time data is used to calculate critical PK parameters.

Interactive Table: Key Pharmacokinetic Parameters Determined by LC-MS/MS

ParameterDescriptionSignificance
Cmax Maximum (peak) plasma concentration of a drug.Indicates the rate and extent of absorption. biocrick.com
Tmax Time to reach Cmax.Indicates the rate of drug absorption.
AUC Area Under the Curve (concentration-time).Represents the total systemic exposure to the drug. biocrick.com
t1/2 Half-life.The time required for the drug concentration to decrease by half.
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation.Compares exposure from different administration routes (e.g., oral vs. intravenous). biocrick.com

Microdialysis and in situ Sampling Techniques for Real-time Monitoring in Research Settings

Microdialysis is an advanced in vivo sampling technique that allows for the continuous, real-time monitoring of unbound drug concentrations in the interstitial fluid of specific tissues. While specific studies applying microdialysis to this compound are not widely documented, the technique holds significant potential for its PK/PD research.

The technique involves implanting a small, semi-permeable probe into a target tissue (e.g., brain, muscle, or tumor). The probe is continuously perfused with a physiological solution (perfusate). Small molecules, such as the unbound fraction of this compound, can diffuse across the probe's membrane from the interstitial fluid into the perfusate, driven by the concentration gradient. The collected dialysate can then be analyzed, typically by a highly sensitive technique like LC-MS/MS, to determine the concentration of the compound over time.

This approach offers a significant advantage over traditional blood sampling by providing time-resolved data on unbound drug concentrations directly at the site of action, which is often more relevant for pharmacological effect than total plasma concentration. This can provide invaluable insights for constructing PK/PD models and understanding the relationship between drug exposure and biological response in real-time within a research setting.

Future Research Directions and Translational Potential Pre Clinical

Elucidation of Unexplored Molecular Targets and Signaling Pathways of Siegeskaurolic Acid

Initial research has primarily focused on the anti-inflammatory properties of this compound, identifying its inhibitory effects on the nuclear factor-kappaB (NF-κB) signaling pathway. psu.edunih.gov This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is a hallmark of many inflammatory diseases. psu.edu this compound has been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB subunits p50 and p65. nih.gov This ultimately leads to the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.govmedchemexpress.com

Future research should aim to broaden our understanding of this compound's molecular interactions beyond the NF-κB pathway. Investigating its effects on other key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, and p38), which are also involved in inflammation and other cellular processes, is a logical next step. psu.edu Furthermore, identifying direct protein targets of this compound through techniques like affinity chromatography and proteomics could reveal novel mechanisms of action and expand its potential therapeutic applications. A deeper understanding of these molecular interactions is crucial for its development as a targeted therapeutic agent. nih.gov

Table 1: Known Molecular Targets and Signaling Pathways of this compound

Target/PathwayEffect of this compoundKey Research Findings
NF-κB Signaling Pathway InhibitionPrevents IκBα degradation, leading to decreased nuclear translocation of p50 and p65 subunits. nih.gov
iNOS Inhibition of expressionReduces the production of nitric oxide (NO). nih.gov
COX-2 Inhibition of expressionDecreases the production of prostaglandin (B15479496) E2 (PGE2). nih.gov
TNF-α Inhibition of production and mRNA expressionReduces levels of this pro-inflammatory cytokine. nih.govmedchemexpress.com

Investigation of Synergistic Effects with Established Agents in Pre-clinical Research Models

The potential for this compound to act synergistically with existing therapeutic agents is a promising area of pre-clinical investigation. Combining this compound with other anti-inflammatory drugs or chemotherapy agents could enhance therapeutic efficacy while potentially reducing the required doses of each compound, thereby minimizing side effects. nih.gov

For instance, in the context of cancer, where inflammation is a known driver of tumor progression, combining this compound with conventional chemotherapeutics could offer a multi-pronged attack. mdpi.comnih.gov Pre-clinical models, such as cell culture and animal models of inflammatory diseases and cancer, are essential for evaluating these potential synergistic interactions. nih.govmdpi.com Studies could explore combinations with non-steroidal anti-inflammatory drugs (NSAIDs) or with targeted therapies to assess improvements in therapeutic outcomes. Research has already shown that other natural compounds, like usnic acid, can have synergistic effects when combined with chemotherapeutic agents like cabazitaxel. nih.gov

Development of Advanced Delivery Systems for this compound in Research Contexts

Like many natural products, this compound may face challenges related to its physicochemical properties, such as poor water solubility and limited bioavailability, which can hinder its effectiveness in pre-clinical studies. nih.gov The development of advanced drug delivery systems is crucial to overcome these limitations and ensure that adequate concentrations of the compound reach the target tissues in research models. bccresearch.comresearchgate.net

Novel formulation strategies that could be explored include:

Nanoparticle-based systems: Encapsulating this compound in liposomes, polymeric nanoparticles, or solid lipid nanoparticles could enhance its solubility, stability, and targeted delivery. researchgate.netwiley.com

Micelles and Bilosomes: These bile acid-based systems can improve the solubility and absorption of poorly water-soluble compounds. nih.gov

Topical formulations: For localized inflammatory conditions, developing creams or gels containing this compound could provide targeted delivery. researchgate.net

These advanced delivery systems would not only improve the compound's performance in pre-clinical experiments but also provide a foundation for its potential future development as a therapeutic agent. bccresearch.comresearchgate.net

Exploration of Novel Biological Activities and Therapeutic Niches (e.g., neurodegenerative diseases)

While the anti-inflammatory effects of this compound are well-documented, its potential in other therapeutic areas remains largely unexplored. nih.govtargetmol.com A particularly promising avenue for future research is its potential role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature. jst.go.jpnih.gov

Given that this compound can inhibit microglial activation and the production of neurotoxic inflammatory mediators, it warrants investigation in pre-clinical models of neurodegeneration. jst.go.jp Studies have shown that other natural compounds with anti-inflammatory and antioxidant properties, such as caffeic acid, may offer protection against neurodegenerative processes. frontiersin.orgmedicalnewstoday.com Research has also pointed to the potential of inhibiting the NLRP3 inflammasome and other inflammatory pathways in protecting against retinal pigment epithelium degeneration, a condition relevant to age-related macular degeneration. google.com The ability of this compound to modulate these pathways suggests its potential in a broader range of degenerative diseases. google.comscispace.com

Addressing Challenges in Biosynthesis and Sustainable Production for Research Needs

The sustainable and scalable production of this compound is a critical consideration for its continued investigation and potential future applications. Currently, it is isolated from natural sources, such as the roots of Siegesbeckia pubescens. psu.edunih.gov However, reliance on plant sources can be limited by factors such as geographical availability, seasonal variations, and low yields.

Future research should focus on developing more sustainable and efficient production methods. This could involve:

Elucidating the biosynthetic pathway: A complete understanding of the enzymes and genes involved in the biosynthesis of this compound in its native plant could enable its production in microbial hosts through synthetic biology approaches. nih.gov

Plant cell culture: Optimizing plant cell culture techniques for Siegesbeckia species could provide a controlled and sustainable source of the compound. frontiersin.org

Semi-synthesis: Chemical modification of more abundant natural precursors could offer a viable route to produce this compound or its analogs.

Addressing these production challenges is essential to ensure a consistent and cost-effective supply of this compound for extensive pre-clinical research. mdpi.comcsic.es

Opportunities for Lead Optimization and Pre-clinical Development in Specific Disease Areas

Once a more comprehensive understanding of this compound's biological activities and molecular targets is established, the next logical step is lead optimization. creative-biostructure.comfrontiersin.orgupmbiomedicals.com This involves the chemical modification of the parent molecule to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

By synthesizing and screening a library of this compound derivatives, researchers can identify compounds with enhanced therapeutic potential for specific diseases. nih.gov For example, modifications could be designed to improve blood-brain barrier permeability for neurodegenerative applications or to enhance anti-proliferative activity for cancer research. This iterative process of design, synthesis, and testing is fundamental to the pre-clinical development of any promising natural product. nih.gov

Q & A

Basic Research Questions

Q. How can Siegeskaurolic acid be reliably identified and characterized in complex biological matrices?

  • Methodological Answer : Use hyphenated techniques such as HPLC-MS/MS for separation and quantification, coupled with NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to confirm structural integrity. For trace analysis, employ isotope dilution mass spectrometry to account for matrix effects. Validate methods using spiked recovery experiments in representative biological samples (e.g., plasma, tissue homogenates) to ensure accuracy (RSD < 15%) .
  • Key Considerations : Optimize extraction protocols (e.g., solid-phase extraction vs. liquid-liquid partitioning) to minimize interference from endogenous compounds. Cross-validate results with orthogonal techniques like FT-IR or X-ray crystallography for crystalline derivatives .

Q. What are the optimal experimental conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to optimize reaction parameters:

  • Catalysts : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) under inert atmospheres.
  • Solvents : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) for solubility and reactivity.
  • Temperature : Perform kinetic studies at 50–120°C to identify ideal thermal conditions.
    Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc gradient). Characterize intermediates using TLC and GC-MS to monitor reaction progress .
    • Data-Driven Validation : Report yields, melting points, and spectroscopic purity (e.g., ≥95% by HPLC-UV at 254 nm) .

Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?

  • Methodological Answer : Deploy LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode for sensitivity (LOD < 1 ppb). For environmental matrices (soil, water), include solid-phase microextraction (SPME) to preconcentrate analytes. Validate with calibration curves (R² > 0.99) and spike-and-recovery tests across pH gradients to assess stability .
  • Statistical Rigor : Apply ANOVA to evaluate inter-day precision and Grubbs’ test to identify outliers. Report uncertainty margins using the Horwitz equation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity and metabolic stability?

  • Methodological Answer : Perform SAR studies by synthesizing derivatives with variations in functional groups (e.g., hydroxylation, halogenation). Assess CYP450-mediated metabolism using human liver microsomes and LC-MS-based metabolite profiling. For bioactivity, conduct in vitro assays (e.g., IC₅₀ determination in cancer cell lines) paired with molecular dynamics simulations to correlate structural flexibility with target binding (e.g., docking scores using AutoDock Vina) .
  • Contradiction Management : Compare results across cell models (e.g., primary vs. immortalized lines) to resolve discrepancies in cytotoxicity profiles .

Q. What molecular mechanisms underlie the contradictory cytotoxic vs. cytoprotective effects of this compound reported in different studies?

  • Methodological Answer : Investigate dose-dependent effects via transcriptomics (RNA-seq) and proteomics (SWATH-MS) to identify pathways like oxidative stress (Nrf2/KEAP1) or apoptosis (Bax/Bcl-2). Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate genetic contributors. Validate findings with knockout murine models .
  • Data Harmonization : Apply meta-analysis tools (RevMan, Cochrane) to aggregate published data, adjusting for variables like exposure duration and cell confluence .

Q. What computational strategies can predict this compound's interactions with non-target proteins to assess off-target effects?

  • Methodological Answer : Utilize chemoproteomics (activity-based protein profiling) combined with machine learning (Random Forest, SVM) to predict off-target binding. Train models on PubChem BioAssay data, incorporating features like molecular descriptors (LogP, topological polar surface area) and pharmacophore patterns. Validate predictions via SPR (surface plasmon resonance) for binding affinity (KD values) .
  • Ethical Compliance : Adhere to FAIR data principles by depositing predictive models in open repositories (e.g., Zenodo) for reproducibility .

Methodological Tables

Research Focus Recommended Techniques Key Parameters
Synthesis OptimizationDoE, GC-MS, Flash ChromatographyYield (%), Purity (HPLC-UV), Melting Point
Environmental QuantificationLC-ESI-MS/MS, SPMELOD (ppb), Recovery Rate (%), RSD
Mechanistic StudiesRNA-seq, Molecular DockingIC₅₀ (nM), Pathway Enrichment (FDR < 0.05)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.